molecular formula C22H17N7O2S2 B385609 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B385609
M. Wt: 475.6g/mol
InChI Key: CUCFBCZYBQRATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound featuring a unique combination of thiadiazole and dipyrido[1,2-a:2’,3’-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Construction of the Dipyrido[1,2-a2’,3’-d]pyrimidine Core: This core structure is typically formed through cyclization reactions involving pyrimidine derivatives and suitable reagents under controlled conditions.

    Final Coupling and Functionalization: The final step involves coupling the thiadiazole and dipyrido[1,2-a:2’,3’-d]pyrimidine intermediates, followed by functionalization to introduce the imino and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its unique structure.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The exact mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and dipyrido[1,2-a:2’,3’-d]pyrimidine moieties could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds containing the 1,3,4-thiadiazole ring, known for their diverse biological activities.

    Dipyrido[1,2-a2’,3’-d]pyrimidine Derivatives: Molecules with similar core structures, often studied for their pharmacological properties.

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-imino-1-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to the combination of its structural features, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C22H17N7O2S2

Molecular Weight

475.6g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H17N7O2S2/c1-28-17(23)14(11-15-18(28)24-16-9-5-6-10-29(16)20(15)31)19(30)25-21-26-27-22(33-21)32-12-13-7-3-2-4-8-13/h2-11,23H,12H2,1H3,(H,25,26,30)

InChI Key

CUCFBCZYBQRATP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C1=N)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N2

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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